molecular formula C23H30N2O3S B6549129 2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 1040661-65-1

2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No. B6549129
CAS RN: 1040661-65-1
M. Wt: 414.6 g/mol
InChI Key: LZOSZPYJYAXROD-UHFFFAOYSA-N
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Description

The compound “2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is pentasubstituted with methyl groups, a sulfonamide group, and a tetrahydroquinoline group that is further substituted with a propanoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from benzene or a substituted benzene. The methyl groups could be added through Friedel-Crafts alkylation, the sulfonamide group could be introduced through a sulfonation reaction followed by amide formation, and the tetrahydroquinoline group could be synthesized through a Povarov reaction or similar .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The benzene ring provides a planar, aromatic system, while the tetrahydroquinoline introduces a bicyclic structure. The sulfonamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzene ring could undergo electrophilic aromatic substitution reactions, while the amide group in the sulfonamide could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic and bicyclic systems. It may have limited solubility in water due to the presence of the hydrophobic benzene ring and methyl groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to predict its toxicity or environmental impact .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-7-22(26)25-12-8-9-19-10-11-20(13-21(19)25)24-29(27,28)23-17(5)15(3)14(2)16(4)18(23)6/h10-11,13,24H,7-9,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSZPYJYAXROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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